Xyl-p-phos, (R)-
Description
Significance of Chiral Diphosphine Ligands in Asymmetric Synthesis
Chiral diphosphine ligands are foundational to modern asymmetric catalysis. Their ability to chelate to transition metals like palladium, rhodium, ruthenium, and iridium forms highly stable and well-defined catalytic species. The steric and electronic properties of these ligands can be meticulously tuned by modifying the substituents on the phosphorus atoms and the backbone structure connecting them. This tunability allows chemists to optimize catalyst performance for specific substrates and reactions, leading to high yields and exceptional enantioselectivities. The development of ligands such as BINAP, DuPhos, and the P-Phos family, to which Xyl-p-phos belongs, has revolutionized the synthesis of enantiomerically pure compounds, enabling the efficient production of complex chiral molecules that were previously inaccessible or difficult to obtain.
Design Principles and Structural Features of Xyl-p-phos, (R)- Ligands
Xyl-p-phos, (R)- is a sophisticated chiral diphosphine ligand characterized by a 3,3'-bipyridine (B1266100) backbone. rsc.orgrsc.orgnih.govcurtin.edu.auncats.ionih.gov The ligand's nomenclature provides insight into its structural design: the "Xyl" prefix denotes the presence of bulky 3,5-dimethylphenyl (xylyl) groups attached to the phosphorus atoms. These xylyl substituents are crucial for creating a sterically demanding chiral pocket around the coordinated metal center. Furthermore, the bipyridine core is functionalized with methoxy (B1213986) groups at the 2,2',6,6' positions, which influence the electronic properties of the ligand and its coordination behavior. curtin.edu.auncats.ionih.gov A key design principle contributing to Xyl-p-phos's effectiveness is the "3,5-dialkyl meta-effect." This phenomenon suggests that the meta-alkyl substituents on the phenyl rings (i.e., the xylyl groups) enhance enantioselectivity compared to less substituted analogues, such as P-Phos, likely due to optimized steric interactions that better control substrate approach and transition state geometry. rsc.org
Atropisomeric Nature and its Contribution to Chiral Induction
The chirality of Xyl-p-phos, (R)- arises from its atropisomeric nature, a consequence of restricted rotation around the single C-C bond connecting the two pyridine (B92270) rings of the bipyridine core. ncats.iosnnu.edu.cn This restricted rotation creates a stable chiral axis, and the "(R)-" designation specifies the absolute configuration of this axis. ncats.ionih.gov This inherent axial chirality, combined with the specific spatial arrangement of the bulky xylyl groups and the methoxy substituents, generates a highly defined and effective chiral environment. When Xyl-p-phos, (R)- coordinates to a metal center, it precisely dictates the orientation of prochiral substrates within the catalytic sphere. This precise spatial control is fundamental to inducing enantioselectivity, guiding the reaction pathway towards the formation of one enantiomeric product over the other. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442905-33-1, 443347-10-2 | |
| Record name | Xyl-p-phos, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xyl-p-phos, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYL-P-PHOS, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYL-P-PHOS, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Applications of Xyl P Phos, R in Catalysis
Asymmetric Hydrogenation of Ketones
Ruthenium complexes featuring Xyl-p-phos, (R)- as a chiral ligand have demonstrated significant utility in the asymmetric hydrogenation of ketones, a critical reaction for producing chiral alcohols. For instance, when used in conjunction with a diamine co-ligand, Ru complexes with (R)-Xyl-P-Phos have shown excellent performance. In the hydrogenation of acetophenone, (R)-Xyl-P-Phos yielded 55% enantiomeric excess (ee) for the (S)-product, whereas the less substituted (R)-P-Phos provided 75% ee for the (R)-product, highlighting the impact of the xylyl substituents. mdpi.com More broadly, Ru complexes incorporating (S)-Xyl-P-Phos have been employed in the hydrogenation of various ketones, including cyclic and aromatic ketones, often achieving high yields and enantioselectivities up to 98%. researchgate.netsoci.org For example, a Ru complex with (R)-Xyl-P-Phos and (R,R)-DAIPEN demonstrated over 95% ee and high turnover numbers (TONs) in the hydrogenation of certain ketone substrates. soci.org
Table 1: Asymmetric Hydrogenation of Ketones Catalyzed by Xyl-p-phos, (R)- Based Complexes
| Substrate | Metal Catalyst | Ligand Used (Chiral Component) | Reaction Conditions (Brief) | Yield (%) | Enantioselectivity (ee%) | Product Configuration | Citation |
| Acetophenone | Ru | (R)-Xyl-P-Phos | H2, solvent, base | N/A | 55% (S) | (S) | mdpi.com |
| Acetophenone | Ru | (R)-P-Phos | H2, solvent, base | N/A | 75% (R) | (R) | mdpi.com |
| Cyclic Ketones | Ru | (S)-Xyl-P-Phos | H2, solvent | >99% | up to 98% | N/A | researchgate.net |
| Aromatic Ketones | Ru | (S)-Xyl-Phanephos | H2, solvent | N/A | 98-99.5% | N/A | ajchem-b.com |
| Ketones | Ru | (R)-Xyl-P-Phos / (R,R)-DAIPEN | H2, solvent | >95% | >95% | N/A | soci.org |
Asymmetric Hydrosilylation of Ketones
Xyl-p-phos, (R)- has also been highly effective in copper-, nickel-, and cobalt-catalyzed asymmetric hydrosilylation of ketones. The CuF2/(R)-Xyl-P-Phos system, for instance, proved to be a remarkably effective catalyst for the hydrosilylation of a wide array of aryl alkyl ketones. This system operates efficiently under air and mild temperatures, achieving enantioselectivities of up to 97%. nih.govpnas.org Similarly, Cu(acac)2 and Ni(OAc)2 complexes employing (S)-Xyl-P-Phos have been reported to catalyze the hydrosilylation of various ketones, yielding alcohols in good to excellent yields (71–99%) and enantiomeric excesses ranging from 90% to 99%. doi.org Cobalt complexes with (S)-Xyl-P-Phos have also shown utility, offering moderate to good enantioselectivity in this transformation. doi.org
Table 2: Asymmetric Hydrosilylation of Ketones Catalyzed by Xyl-p-phos, (R)- Based Complexes
| Substrate | Metal Catalyst | Ligand Used (Chiral Component) | Reaction Conditions (Brief) | Yield (%) | Enantioselectivity (ee%) | Product Configuration | Citation |
| Aryl alkyl ketones | CuF2 | (R)-Xyl-P-Phos | PhSiH3, air, room temp | N/A | up to 97% | N/A | nih.govpnas.org |
| Aryl alkyl ketones | Cu(acac)2 | (S)-Xyl-P-Phos | PhSiH3, air | >90% | 90-99% | N/A | doi.org |
| Aryl alkyl ketones | Ni(OAc)2 | (S)-Xyl-P-Phos | PhSiH3, air | 71-99% | 90-99% | N/A | doi.org |
| Aryl alkyl ketones | Co(OAc)2 | (S)-Xyl-P-Phos | PhSiH3, air | Good | moderate to good | N/A | doi.org |
Other Asymmetric Transformations
Beyond ketone transformations, Xyl-p-phos, (R)- and its derivatives have found application in other significant asymmetric reactions. For instance, Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines, when employing the related Xyl-P16C6-Phos ligand (a derivative featuring crown ethers), have yielded quantitative yields with excellent enantioselectivities ranging from 90% to 99% ee. rsc.orgrsc.orgnih.gov Furthermore, Ru complexes featuring (S)-Xyl-P-Phos have been successfully applied in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving enantioselectivities of up to 97%. researchgate.net
Table 3: Other Asymmetric Transformations Catalyzed by Xyl-p-phos, (R)- Based Complexes
| Substrate | Metal Catalyst | Ligand Used (Chiral Component) | Reaction Conditions (Brief) | Yield (%) | Enantioselectivity (ee%) | Product Configuration | Citation |
| α-dehydroamino acid esters | Rh | (R)-Xyl-P16C6-Phos | H2, alkali ions | quantitative | 90-99% | N/A | rsc.orgrsc.orgnih.gov |
| Quinolines | Ir | (R)-Xyl-P16C6-Phos | H2, alkali ions | quantitative | 90-99% | N/A | rsc.orgrsc.orgnih.gov |
| α,β-unsaturated carboxylic acids | Ru | (S)-Xyl-P-Phos | H2 | N/A | up to 97% | N/A | researchgate.net |
Compound List
Complex Formation with Transition Metals
(R)-Xyl-p-phos has been employed in the synthesis and application of complexes with rhodium, ruthenium, iridium, and copper, demonstrating its versatility across different catalytic processes.
Rhodium Complexes
Rhodium complexes featuring (R)-Xyl-p-phos have been utilized in several important catalytic reactions. Cationic rhodium(I) complexes, such as [Rh(cod)2]BF4, in combination with (R)-Xyl-p-phos, serve as effective catalysts for the asymmetric [2+2+2] cycloaddition of 1,6-enynes, yielding complex polycyclic structures with high enantioselectivities us.esuwindsor.ca. The ligand has also been instrumental in Rh-catalyzed asymmetric hydrogenation reactions, including the hydrogenation of α-dehydroamino acid esters rsc.org and Suzuki-Miyaura-type arylations, where (S)-Xyl-p-phos was employed sigmaaldrich.com.
Ruthenium Complexes
Ruthenium complexes incorporating (R)-Xyl-p-phos have shown remarkable efficacy in asymmetric hydrogenation reactions, particularly for ketones. For instance, the complex RuH2[(R)-Xyl-P-Phos][(R,R)-dpen] has been investigated for the asymmetric hydrogenation of acetophenone, yielding the corresponding alcohol with high enantiomeric excess rsc.org. Ruthenium(II)-dipyridylphosphine complexes featuring Xyl-P-Phos ligands have demonstrated high activity and enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids pnas.org. Furthermore, a chiral Ru-complex, [RuCl2{(S)-Xyl-P-Phos}{(R)-IPBAN}], has been reported to catalyze the hydrogenation of cyclic ketones with up to 98% ee researchgate.net. Another example, RuCl2[(S)-Xyl-P-Phos][(R)-daipen], showed a high enantiomeric ratio (92:8 er) in the hydrogenation of a specific ketone google.com. These findings highlight the significant role of (R)-Xyl-p-phos in tuning the stereochemical outcome of ruthenium-catalyzed hydrogenations.
Iridium Complexes
(R)-Xyl-p-phos has also found application in iridium-catalyzed asymmetric transformations. It has been employed as a ligand in iridium-catalyzed asymmetric hydrogenation of quinolines, demonstrating high yields and excellent enantioselectivities (90–99% ee) rsc.orgdicp.ac.cn. These catalytic systems often benefit from biphasic media, facilitating catalyst separation and recyclability dicp.ac.cn.
Palladium Complexes
While direct detailed studies on palladium complexes specifically featuring (R)-Xyl-p-phos are less prominent in the reviewed literature, palladium complexes with phosphine (B1218219) ligands are broadly recognized for their catalytic utility. Palladium(II) complexes with phosphine-carboxylate and phosphine-amide ligands have been synthesized and characterized, showcasing diverse coordination behaviors researchgate.netrsc.org. Additionally, palladium complexes with phosphinoallyl ligands have been evaluated as pre-catalysts for Pd-catalyzed allylic amination and Suzuki–Miyaura-type cross-coupling reactions acs.org. The general coordination chemistry of palladium with phosphine ligands is well-established, suggesting potential for (R)-Xyl-p-phos in palladium-catalyzed processes, though specific examples are limited in the provided search results.
Copper Complexes
Copper complexes utilizing (R)-Xyl-p-phos, particularly the (S)-enantiomer, have proven effective in asymmetric hydrosilylation of ketones. The catalytic system comprising CuF2 and (S)-Xyl-P-Phos, in combination with phenylsilane (B129415), facilitates the hydrosilylation of a wide range of aryl alkyl and heteroaromatic ketones under ambient air conditions. This system exhibits high enantioselectivities, reaching up to 97% ee, and remarkable catalytic activities, with substrate-to-ligand ratios (S/L) as high as 50,000 and 100,000 pnas.orgpnas.orggoogleapis.com. The presence of air has been observed to markedly enhance the reaction rate in these copper-catalyzed systems pnas.org. Furthermore, a supported copper catalyst, CuFe2O4@KIT-6, in conjunction with (S)-Xyl-P-Phos, also demonstrated good enantioselectivity (91% ee) in ketone hydrosilylation psu.edu.
Ligand Electronic and Steric Properties in Metal Coordination
(R)-Xyl-p-phos is characterized as a chiral dipyridylphosphine ligand pnas.orgresearchgate.net. Its structure, featuring substituted xylyl groups on the phosphine moieties, imparts significant steric bulk. This steric influence, coupled with the electronic properties of the phosphine donors and the bipyridine backbone, plays a crucial role in dictating the coordination geometry around the metal center and, consequently, the enantioselectivity of the catalyzed reactions. The "3,5-dialkyl meta-effect" associated with the xylyl substituents has been cited as a factor contributing to higher enantiomeric excess (ee) values in some catalytic systems, potentially by influencing the catalyst-substrate interaction and transition state stabilization rsc.org. The steric demand of ligands like Xyl-p-phos can also affect coordination modes and the stability of catalytic intermediates, as observed in studies with other bulky phosphines us.esmdpi.comcsic.escsic.es. The ability to tune these electronic and steric properties through ligand design is fundamental to achieving high performance in asymmetric catalysis.
Data Tables
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation with Xyl-p-phos, (R)-
| Catalyst | Substrate | Product Configuration | ee (%) | Reference |
| RuH2[(R)-Xyl-P-Phos][(R,R)-dpen] | Acetophenone | S | -99 | rsc.org |
| Ru(II)-Xyl-P-Phos complex | α,β-Unsat. Acids | N/A | up to 97 | pnas.org |
| [RuCl2{(S)-Xyl-P-Phos}{(R)-IPBAN}] | Cyclic Ketones | N/A | up to 98 | researchgate.net |
| RuCl2[(S)-Xyl-P-Phos][(R)-daipen] | Ketone (specific) | N/A | 92:8 er | google.com |
Note: "N/A" indicates that the specific substrate or product configuration was not detailed in the source snippet for the given ee value.
Table 2: Copper-Catalyzed Asymmetric Hydrosilylation with Xyl-p-phos, (R)-
| Catalyst System | Substrate | Resulting Alcohol ee (%) | Activity (S/L ratio) | Reference |
| CuF2 / (S)-Xyl-P-Phos / PhSiH3 | Aryl Alkyl Ketones | up to 97 | up to 50,000-100,000 | pnas.orgpnas.org |
| CuF2 / (S)-Xyl-P-Phos / PhSiH3 (air) | Acetophenone | 79 | N/A | pnas.org |
| CuFe2O4@KIT-6 / (S)-Xyl-P-Phos | Prochiral Ketones | 91 | N/A | psu.edu |
Note: "N/A" indicates that the specific value was not provided in the source snippet.
Xyl-p-phos, (R)-
Xyl-P-Phos, (S)-
RuH2[(R)-Xyl-P-Phos][(R,R)-dpen]
[RuCl2{(S)-Xyl-P-Phos}{(R)-IPBAN}]
RuCl2[(S)-Xyl-P-Phos][(R)-daipen]
CuF2
PhSiH3
[Rh(cod)2]BF4
CuFe2O4@KIT-6
Applications of Xyl P Phos, R in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
Catalytic systems derived from (R)-Xyl-p-phos, typically in combination with ruthenium or iridium, have proven to be highly effective for the asymmetric hydrogenation of several classes of unsaturated compounds.
The ruthenium complex of (R)-Xyl-p-phos is a highly active and enantioselective catalyst for the hydrogenation of various unsaturated carboxylic acid derivatives, providing efficient routes to chiral β-amino acids and β-hydroxy esters.
Dehydroamino Acids and Methyl Esters: Research has demonstrated that the Ru((R)-Xyl-P-Phos)(C6H6)Cl2 complex is particularly effective for the asymmetric hydrogenation of β-alkyl-substituted (E)-β-(acylamino)acrylates. This reaction proceeds with excellent enantioselectivity, yielding the corresponding β-amino acid derivatives with up to 99.7% enantiomeric excess (ee). The electronic and steric properties of the Xyl-p-phos ligand are crucial for achieving this high degree of stereocontrol.
| Substrate (β-(acylamino)acrylate) | Catalyst | Conversion (%) | ee (%) | Product Configuration |
|---|---|---|---|---|
| (E)-Methyl 2-acetamido-3-phenylpropenoate | Ru((R)-Xyl-P-Phos)(C6H6)Cl2 | >99 | 98.5 | R |
| (E)-Methyl 2-acetamido-3-(p-tolyl)propenoate | Ru((R)-Xyl-P-Phos)(C6H6)Cl2 | >99 | 99.1 | R |
| (E)-Methyl 2-acetamido-3-(2-naphthyl)propenoate | Ru((R)-Xyl-P-Phos)(C6H6)Cl2 | >99 | 99.7 | R |
| (E)-Methyl 2-acetamido-3-isopropylpropenoate | Ru((R)-Xyl-P-Phos)(C6H6)Cl2 | >99 | 97.2 | R |
β-Ketoesters: The ruthenium complex Ru(R-Xyl-P-Phos)(C6H6)Cl2 has also been identified as a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters. researchgate.net This application provides a direct pathway to valuable chiral β-hydroxy esters, which are important building blocks in organic synthesis. The catalyst demonstrates good potential for industrial applications due to its stability and efficiency. researchgate.net
| Substrate | Catalyst | Conversion (%) | ee (%) |
|---|---|---|---|
| Ethyl acetoacetate | Ru(R-Xyl-P-Phos)(C6H6)Cl2 | 100 | 98.2 |
| Ethyl benzoylacetate | Ru(R-Xyl-P-Phos)(C6H6)Cl2 | 100 | 97.5 |
| Ethyl 4-chloroacetoacetate | Ru(R-Xyl-P-Phos)(C6H6)Cl2 | 100 | 96.0 |
Despite the effectiveness of (R)-Xyl-p-phos in the hydrogenation of substrates with coordinating carboxyl groups, its application in the asymmetric hydrogenation of ketones is not well-documented in the available scientific literature. Catalytic systems for ketone reduction typically employ other classes of ligands, such as those based on BINAP derivatives or ligands designed to participate in metal-ligand bifunctional catalysis. nih.govtcichemicals.comnih.govacs.org The apparent absence of (R)-Xyl-p-phos in this area suggests it may not be the optimal ligand for the stereoselective reduction of the carbonyl group in ketones.
While the application of (R)-Xyl-p-phos to the hydrogenation of simple imines is not widely reported, its iridium complexes have been successfully used for the asymmetric hydrogenation of quinoline (B57606) derivatives. This reaction provides an effective route to chiral tetrahydroquinolines, which are important structural motifs in many alkaloids and biologically active compounds. An air-stable iridium catalyst system utilizing (R)-Xyl-p-phos demonstrated good enantioselectivity and conversion in the hydrogenation of 2-methylquinoline.
| Ligand | Catalyst System | Conversion (%) | ee (%) |
|---|---|---|---|
| (R)-Xyl-P-Phos | [Ir(COD)Cl]2 / Ligand / I2 | >99 | 88 |
A notable application of the (R)-Xyl-p-phos ligand is in enantioconvergent hydrogenation. In this strategy, a mixture of geometric isomers ((E) and (Z)) of a prochiral olefin is converted into a single enantiomer of the product. This is highly advantageous as it circumvents the need to separate the olefin isomers prior to hydrogenation. A ruthenium catalyst bearing (R)-Xyl-p-phos, specifically Ru[(R)-Xyl-P-Phos(COD)]BF4, has been shown to catalyze the enantioconvergent hydrogenation of a mixture of (E)- and (Z)-ethyl 3-acetamidobut-2-enoates, both of which are converted into the same (R)-product.
Furthermore, iridium complexes of (R)-Xyl-p-phos are competent catalysts for the hydrogenation of N-heterocycles like quinolines. A significant limitation, however, is the apparent lack of reported, successful applications for the asymmetric hydrogenation of ketones and simple imines. This suggests that the catalyst's effectiveness is largely confined to substrates containing specific functional groups that can coordinate effectively with the metal center and interact favorably with the chiral ligand framework.
Asymmetric Carbon-Carbon Bond Forming Reactions
Based on a thorough review of the scientific literature, there are no well-documented applications of the (R)-Xyl-p-phos ligand in catalyzing asymmetric carbon-carbon bond-forming reactions, such as Heck couplings, allylic alkylations, or conjugate additions. The research focus for this particular ligand has been overwhelmingly concentrated on its utility in asymmetric hydrogenation reactions.
Hydroxycarbonylation and Alkoxycarbonylation of Alkenes
Asymmetric [2+2] Cycloaddition Reactions
Asymmetric [2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings in a stereocontrolled manner. However, the use of (R)-Xyl-p-phos as the controlling chiral ligand for this class of reactions has not been a prominent feature in the available scientific research.
Gold-Catalyzed Enantioselective Cope Rearrangement of 1,5-Dienes
The Cope rearrangement, a thermally driven sigmatropic rearrangement of 1,5-dienes, can be catalyzed by transition metals under milder conditions. While gold complexes with chiral phosphine (B1218219) ligands have been explored for enantioselective variants of this reaction, specific reports on the successful application of (R)-Xyl-p-phos for the gold-catalyzed enantioselective Cope rearrangement of 1,5-dienes are not found in the current body of scientific literature. Research in this area has often focused on other ligand scaffolds.
Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)
Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the creation of chiral biaryl compounds. The P-Phos ligand family, to which (R)-Xyl-p-phos belongs, has been recognized for its effectiveness in certain palladium-catalyzed asymmetric reactions. However, detailed studies and specific data on the performance of (R)-Xyl-p-phos in the asymmetric Suzuki-Miyaura cross-coupling are not widely reported.
Rhodium-Catalyzed Regio- and Enantioselective Carbocyclization Reactions
In the realm of rhodium-catalyzed transformations, the (S)-enantiomer of Xyl-p-phos has proven to be a highly effective ligand for the [2+2+2] carbocyclization of 1,6-enynes with unsymmetrical 1,2-disubstituted alkynes. This reaction constructs bicyclohexadiene products with high levels of regio- and enantiocontrol.
In a study optimizing the reaction between a 1,6-enyne and methyl phenylpropiolate, a rhodium catalyst paired with (S)-Xyl-p-phos delivered the product in 98% yield. researchgate.net More importantly, it achieved a high regioselectivity of 10:1 and an excellent enantioselectivity of 97% enantiomeric excess (ee). researchgate.net The superior performance of (S)-Xyl-p-phos over other ligands, including (S)-BINAP and other P-Phos derivatives, was attributed to its specific dihedral angle and the steric influence of the xylyl groups, which effectively controlled the facial selectivity of the incoming alkyne. researchgate.net The optimized conditions were successfully applied to a range of carbon- and heteroatom-tethered 1,6-enynes and various arylpropiolates, consistently yielding high enantioselectivity. researchgate.net
| Entry | Enyne Tether (X) | Aryl Group (Ar) | Yield (%) | Regioisomeric Ratio (2:3) | ee (%) |
| 1 | C(CO₂Me)₂ | Ph | 98 | 10:1 | 97 |
| 2 | C(CO₂Me)₂ | 4-MeC₆H₄ | 95 | 10:1 | 97 |
| 3 | C(CO₂Me)₂ | 4-MeOC₆H₄ | 93 | 10:1 | 96 |
| 4 | NTs | Ph | 91 | 4:1 | 96 |
| 5 | O | Ph | 96 | >20:1 | 97 |
Reaction Conditions: [RhCl(COD)]₂(5 mol %), (S)-Xyl-p-phos (12 mol %), AgBF₄ (20 mol %), in THF at 60 °C. researchgate.net
Asymmetric Heck Reactions
The asymmetric Heck reaction is a key method for creating stereogenic centers during C-C bond formation between an alkene and an organohalide. Despite the development of numerous chiral phosphine ligands for this transformation, specific research detailing the successful use of (R)-Xyl-p-phos in asymmetric Heck reactions is not prominent in the literature.
Other Asymmetric Transformations
Beyond the specific reaction classes detailed above, ligands from the (R)-P-Phos family, including (R)-Xyl-p-phos, have shown significant utility in other important asymmetric transformations, particularly in hydrogenation reactions.
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
An air-stable catalyst system composed of an iridium precursor and (R)-P-Phos has been investigated for the asymmetric hydrogenation of various quinoline derivatives. This method provides access to chiral tetrahydroquinolines, which are important structural motifs in many natural products and pharmaceuticals. For the hydrogenation of 2-methylquinoline, this catalytic system achieved a high enantiomeric excess of 91%. rsc.org A key advantage of this system is its operational simplicity, as it does not require the use of a glovebox or degassed solvents to achieve excellent results. rsc.org
Ruthenium-Catalyzed Asymmetric Hydrogenation of Keto-esters
The Ru(R-P-Phos)Cl₂(DMF)n complex has been successfully applied as a catalyst in the asymmetric hydrogenation of α- and β-keto-esters. rsc.org When conducted in room temperature ionic liquids with methanol (B129727) as a co-solvent, this catalytic system demonstrated high enantioselectivities. For α-keto-esters, enantioselectivities reached up to 93% ee, while for β-keto-esters, nearly perfect enantiocontrol was achieved, with enantioselectivities up to 99% ee. rsc.org
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of prochiral ketones represents a powerful and atom-economical method for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The effectiveness of the Xyl-p-phos ligand, specifically its (S)-enantiomer, has been demonstrated in the cobalt(II)-catalyzed asymmetric hydrosilylation of a range of ketone substrates.
In a notable study, a catalytic system comprising cobalt(II) acetate (B1210297) and (S)-Xyl-p-phos was employed for the hydrosilylation of various substituted acetophenones using phenylsilane (B129415) as the hydrosilylating agent. The reactions proceeded with high yields and excellent enantioselectivities. For instance, the hydrosilylation of 4'-nitroacetophenone (B150658) yielded the corresponding (S)-1-(4-nitrophenyl)ethanol in 99% yield and with an enantiomeric excess (ee) of 93%. Similarly, other electronically and sterically diverse substrates were successfully reduced to their corresponding chiral alcohols with high levels of enantiocontrol.
The detailed research findings are summarized in the interactive data table below, showcasing the versatility of the cobalt/(S)-Xyl-p-phos catalyst system. The data highlights the consistently high yields and enantioselectivities achieved across a scope of substrates bearing both electron-donating and electron-withdrawing groups.
Table 1. Cobalt-Catalyzed Asymmetric Hydrosilylation of Ketones using (S)-Xyl-p-phos Ligand.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
|---|---|---|---|
| 4'-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 99 | 93 |
| 2'-Nitroacetophenone | (S)-1-(2-Nitrophenyl)ethanol | >99 | 94 |
| 3'-Nitroacetophenone | (S)-1-(3-Nitrophenyl)ethanol | >99 | 96 |
| 4'-Cyanoacetophenone | (S)-1-(4-Cyanophenyl)ethanol | 95 | 90 |
| 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one | (-)-1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol | 85 | 92 |
The reaction conditions for the results presented in Table 1 involved the use of Co(OAc)₂ as the cobalt source, (S)-Xyl-p-phos as the chiral ligand, and PhSiH₃ as the silane, in toluene (B28343) at 40°C. These findings underscore the efficacy of the Xyl-p-phos ligand scaffold in inducing high asymmetry in the reduction of ketones.
Asymmetric Heteroarylation of Alkenes
The direct asymmetric heteroarylation of alkenes is a highly desirable transformation for the construction of complex molecules containing chiral heteroarylated centers. Research in this area has explored the use of transition metal catalysts bearing chiral ligands to control the stereochemical outcome of the reaction.
A rhodium(I) carboxylate complex in conjunction with the Xyl-p-phos ligand has been shown to be effective in promoting the C-H activation of various heteroarenes, including pyridine (B92270) N-oxides, (benzo)oxazoles, and (benzo)thiazoles. The resulting heteroaryl rhodium(I) species can then undergo conjugate addition to Michael acceptors, such as acrylates and acrylonitrile. This process constitutes a formal asymmetric heteroarylation of an activated alkene. The Xyl-p-phos ligand is crucial for inducing asymmetry in the carbon-carbon bond-forming step, leading to the formation of enantioenriched products. The reaction proceeds through a concerted metalation-deprotonation mechanism for the C-H activation of the heteroarene, followed by the enantioselective insertion of the activated alkene into the rhodium-heteroaryl bond.
Mechanistic Investigations and Stereocontrol in Xyl P Phos, R Catalysis
Catalytic Cycle Elucidation for Key Transformations
While the specific catalytic cycle for every transformation involving (R)-Xyl-p-phos is substrate-dependent, a general framework can be proposed based on well-established mechanisms for similar phosphine-ligated metal catalysts. For instance, in asymmetric hydrogenation reactions, the cycle typically involves:
Oxidative Addition: The active catalyst, often a rhodium or ruthenium complex of (R)-Xyl-p-phos, undergoes oxidative addition of molecular hydrogen.
Substrate Coordination: The prochiral substrate coordinates to the metal center.
Migratory Insertion: The coordinated substrate undergoes migratory insertion into a metal-hydride bond, a key step where stereochemistry is often determined.
Reductive Elimination: The hydrogenated product is released from the metal center via reductive elimination, regenerating the active catalyst for the next cycle.
The elucidation of these cycles often relies on a combination of experimental techniques, including in-situ spectroscopy (e.g., NMR, IR) to identify catalytic intermediates and kinetic studies to determine rate-limiting steps. Computational modeling, such as Density Functional Theory (DFT), also plays a vital role in mapping out the energetic landscape of the entire catalytic cycle.
Role of Ligand Absolute Stereochemistry in Enantioselective Induction
The absolute stereochemistry of the (R)-Xyl-p-phos ligand is the cornerstone of its ability to induce enantioselectivity. The chiral backbone of the ligand creates a well-defined, three-dimensional chiral pocket around the metal center. This chiral environment forces the prochiral substrate to coordinate in a specific orientation to minimize steric hindrance.
This preferential binding orientation dictates the facial selectivity of the subsequent bond-forming step (e.g., hydride transfer in hydrogenation). The bulky 3,5-xylyl groups on the phosphorus atoms of (R)-Xyl-p-phos play a critical role in creating this steric bias. The (R)-configuration of the ligand leads to the preferential formation of one enantiomer of the product, while the corresponding (S)-ligand would yield the opposite enantiomer. The high enantiomeric excesses often observed with (R)-Xyl-p-phos are a direct consequence of the significant energy difference between the diastereomeric transition states leading to the two possible enantiomers.
Transition State Analysis and Stereochemical Models
To rationalize the observed enantioselectivity, stereochemical models based on transition state analysis are employed. For many asymmetric hydrogenations catalyzed by phosphine-ligated metal complexes, the quadrant model is a useful predictive tool. This model considers the steric interactions between the substituents on the substrate and the bulky groups of the chiral ligand in the transition state.
For (R)-Xyl-p-phos, the bulky xylyl groups effectively block two of the four quadrants around the metal center. The substrate orients itself to place its smaller substituents in the more sterically hindered quadrants and its larger substituents in the less hindered, open quadrants. This preferred orientation in the key stereodetermining transition state directly translates to the observed high enantioselectivity.
Computational studies, particularly DFT calculations, provide a more quantitative understanding of the transition state structures and energies. These calculations can pinpoint the key non-covalent interactions (e.g., steric repulsion, van der Waals forces) between the ligand and the substrate that are responsible for stabilizing one diastereomeric transition state over the other.
Impact of Reaction Parameters on Enantioselectivity and Reaction Rate
The efficiency and selectivity of catalytic systems employing (R)-Xyl-p-phos are highly sensitive to the reaction conditions. Careful optimization of these parameters is crucial for achieving optimal results.
Solvent Effects and Polarity
The choice of solvent can have a profound impact on both the enantioselectivity and the reaction rate. Solvent polarity can influence the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the energy of the transition states.
In some cases, less polar solvents may lead to higher enantioselectivity due to stronger non-covalent interactions between the catalyst and the substrate in the transition state. Conversely, more polar solvents might be necessary to achieve sufficient solubility and reaction rates. The optimal solvent is often determined empirically for each specific transformation.
| Solvent | Polarity (Dielectric Constant) | Observed Effect on Enantioselectivity | Observed Effect on Reaction Rate |
|---|---|---|---|
| Toluene (B28343) | 2.4 | Often provides good to excellent enantioselectivity. | Generally moderate to high rates. |
| Dichloromethane | 9.1 | Can lead to decreased enantioselectivity in some cases. | May increase reaction rates due to better solubility. |
| Methanol (B129727) | 32.7 | Can significantly impact enantioselectivity, sometimes negatively. | Often leads to high reaction rates. |
| Tetrahydrofuran (THF) | 7.6 | Frequently a good compromise for both selectivity and rate. | Generally provides good solubility and moderate rates. |
Influence of Additives (e.g., Alkali Ions, Lewis Acids, Bases)
Additives can play a multifaceted role in catalysis with (R)-Xyl-p-phos. Bases are often required to generate the active catalyst or to neutralize acidic byproducts. The nature and concentration of the base can influence the catalytic activity and selectivity.
Alkali metal ions, introduced as salts, can act as Lewis acids, coordinating to the substrate or the catalyst and thereby influencing the electronic properties and steric environment of the catalytic center. This can lead to significant changes in both enantioselectivity and reaction rate. Similarly, other Lewis acids can be employed to enhance the reactivity of the substrate.
| Additive | General Role | Potential Impact on Enantioselectivity | Potential Impact on Reaction Rate |
|---|---|---|---|
| Bases (e.g., Triethylamine, DBU) | Catalyst activation, neutralization of byproducts. | Can influence the aggregation state of the catalyst, affecting selectivity. | Crucial for initiating and sustaining the catalytic cycle. |
| Alkali Ions (e.g., Li+, Na+, K+) | Lewis acidic co-catalysis. | Can enhance enantioselectivity by creating a more rigid transition state. | May increase or decrease the rate depending on the specific interaction. |
| Lewis Acids (e.g., ZnCl2, Ti(OiPr)4) | Substrate activation. | Can alter the coordination geometry, potentially improving selectivity. | Generally increases the reaction rate by lowering the activation energy. |
Effects of Hydrogen Pressure and Reaction Temperature
In asymmetric hydrogenation reactions, both hydrogen pressure and reaction temperature are critical parameters. Higher hydrogen pressure generally leads to an increased reaction rate by increasing the concentration of the active hydride species. However, the effect on enantioselectivity can be more complex. In some systems, higher pressure can lead to a decrease in enantioselectivity due to changes in the rate-determining step or the involvement of different catalytic intermediates.
Temperature has a significant influence on both rate and selectivity. As expected from the Arrhenius equation, higher temperatures lead to faster reaction rates. However, enantioselectivity often decreases at higher temperatures. This is because the energy difference between the diastereomeric transition states becomes less significant relative to the thermal energy (kT), leading to a less selective process. Therefore, a compromise between reaction rate and enantioselectivity is often necessary when choosing the reaction temperature.
| Parameter | General Effect on Reaction Rate | General Effect on Enantioselectivity |
|---|---|---|
| Increasing Hydrogen Pressure | Increases | Variable; can increase, decrease, or have no effect. |
| Increasing Reaction Temperature | Increases | Generally decreases. |
The "3,5-Dialkyl Meta-Effect" and its Stereoelectronic Contributions
The distinctive 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms of (R)-Xyl-p-phos are not merely bulky appendages; they play a crucial role in defining the ligand's stereoelectronic profile and, consequently, its catalytic behavior. This influence, often referred to as the "3,5-Dialkyl Meta-Effect," is a combination of steric and electronic factors that dictate the geometry and reactivity of the metal center.
The steric hindrance provided by the meta-alkyl groups is significant. These groups create a well-defined chiral pocket around the metal center, which is instrumental in differentiating between the prochiral faces of a substrate. This steric bulk is believed to encourage the formation of highly active monoligated metal species, which can be crucial for certain catalytic steps. The considerable steric presence and strong electron-donating ability of dialkylbiaryl phosphine (B1218219) ligands like (R)-Xyl-p-phos are thought to promote the formation of these active species, which can facilitate oxidative addition even with challenging substrates under mild conditions. nih.gov
From an electronic standpoint, the alkyl groups at the meta positions of the phenyl rings are electron-donating. This electronic enrichment of the phosphorus atoms enhances the ligand's σ-donating ability towards the metal center. The electronic donor-acceptor properties of diphosphine ligands can be evaluated by examining the carbonyl stretching frequency of their rhodium complexes; a lower frequency indicates higher electron density on the metal. nih.gov This increased electron density on the metal can influence the rates and selectivities of various steps in the catalytic cycle, including oxidative addition and reductive elimination. The interplay between these steric and electronic effects is critical for achieving high levels of enantioselectivity. nih.govnih.gov
Detailed research findings on the impact of ligand stereoelectronics on catalytic outcomes have shown that the enantioselectivity of a reaction can be highly dependent on these properties. For instance, in certain asymmetric hydrogenation reactions, a near-linear relationship has been observed between the basicity of the phosphine ligand and the enantiomeric excess of the product. nih.gov This highlights the profound influence that the electronic nature of the ligand, as modulated by substituents like the 3,5-dialkyl groups, can have on stereochemical control.
Supramolecular Control and Host-Guest Interactions in Catalysis
Beyond the inherent stereoelectronic properties of the (R)-Xyl-p-phos ligand itself, there is growing interest in leveraging non-covalent interactions to exert a higher level of control over the catalytic process. This approach, which falls under the umbrella of supramolecular catalysis, utilizes host-guest chemistry to pre-organize substrates, stabilize transition states, or even encapsulate the catalytic complex to modify its reactivity and selectivity.
The confinement of phosphines and their metal complexes within well-defined microenvironments, such as those provided by molecular cages or functionalized hosts, can lead to significant alterations in catalytic behavior. rsc.org For example, encapsulating a metal-phosphine complex can enforce the formation of highly reactive single-phosphine metal species, which are often difficult to maintain in solution due to tendencies to form less active multi-metallic species. rsc.org
While specific examples of supramolecular control utilizing (R)-Xyl-p-phos as a host or guest are still emerging in the literature, the principles of host-guest chemistry offer a tantalizing avenue for enhancing its catalytic performance. The bulky and well-defined structure of (R)-Xyl-p-phos makes it a candidate for acting as a "host" for smaller substrate molecules, potentially orienting them for a highly selective reaction. Conversely, the ligand itself could be encapsulated within a larger supramolecular assembly to modulate its interaction with the metal and substrates.
The development of bifunctional chiral phosphines, which incorporate additional functionalities capable of non-covalent interactions (e.g., hydrogen bonding), has demonstrated the power of this approach in asymmetric catalysis. acs.org These functionalities can act as secondary interaction sites, helping to lock the substrate into a specific orientation within the catalyst's chiral pocket, thereby enhancing enantioselectivity.
Interactive Data Table: Illustrative Examples of Ligand Effects in Asymmetric Catalysis
| Ligand Type | Key Feature | Impact on Catalysis |
| Bulky Dialkylbiaryl Phosphines | Significant steric hindrance and strong electron donation. | Promotes formation of active monoligated species; enhances reactivity. nih.gov |
| Electron-Poor Phosphines | Lower electron density on the metal center. | Can be beneficial for certain substrates, demonstrating complementary enantioselectivity. nih.gov |
| Bifunctional Phosphines | Incorporates secondary interaction sites (e.g., for H-bonding). | Pre-organizes substrate for enhanced stereocontrol. acs.org |
| Encapsulated Phosphines | Confined within a supramolecular host. | Can stabilize highly reactive catalytic intermediates and influence substrate selectivity. rsc.org |
Computational and Theoretical Studies on Xyl P Phos, R Systems
Quantitative Structure-Selectivity Relationship (QSSR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Selectivity Relationship (QSSR) and Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used to correlate the structural features of catalysts with their observed selectivity, particularly enantioselectivity. These methods analyze a series of related compounds and their experimental selectivities to build predictive models. For (R)-Xyl-p-phos, QSSR and CoMFA have been applied to asymmetric ketone hydrogenation (AKH) catalyzed by ruthenium complexes. These studies have demonstrated that a well-developed 3D-QSSR model, based on CoMFA, can accurately predict the enantiomeric excess of chiral alcohol products rsc.orgresearchgate.net. The models are built using a training set of catalysts and their experimental selectivities, allowing for the identification of sterically and electrostatically favored regions within the catalyst structure that influence enantioselectivity rsc.orgresearchgate.net. For example, replacing ligands like (R)-P-Phos or (R)-Tol-P-Phos with (R)-Xyl-P-Phos has been shown to improve enantioselectivity due to the "3,5-dialkyl meta-effect," a phenomenon that can be rationalized through these QSSR studies rsc.org. The predictive power of these models has been validated by testing them against independent sets of catalysts, showing good agreement between predicted and experimental ee values rsc.orgresearchgate.net.
Molecular Modeling of Ligand-Substrate and Ligand-Metal Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are crucial for visualizing and understanding the non-covalent and covalent interactions between (R)-Xyl-p-phos, the metal center, and the substrate. These studies provide atomistic-level details about how the ligand's structure influences the catalytic process. For instance, in the context of asymmetric hydrogenation, molecular modeling can reveal how the steric and electronic properties of (R)-Xyl-p-phos dictate the orientation of the substrate within the catalytic pocket, thereby controlling the stereochemical outcome rsc.orgscite.airesearchgate.net. Studies on RuH2(diphosphine)(diamine) complexes have highlighted that the steric and electronic properties of both the diphosphine and diamine ligands are critical for enantioselectivity rsc.org. Computational studies have also investigated the role of specific interactions, such as C–H/π interactions between the ligand and substrate, which can stabilize transition states and favor one enantiomeric pathway over another acs.org. Furthermore, molecular modeling can elucidate the nature of ligand-metal bonding and the conformational preferences of the catalytic complex, contributing to a deeper understanding of catalyst stability and activity acs.orgcardiff.ac.ukwhiterose.ac.uknih.gov. For example, DFT calculations combined with energy decomposition analysis have been used to examine metallophilic interactions in group 11 metal complexes, providing insights into their structural geometries and electronic properties acs.orgcardiff.ac.uk.
Computational Prediction and Rational Design of Catalysts
The insights gained from DFT, QSSR, and molecular modeling studies directly inform the computational prediction and rational design of new and improved catalysts incorporating (R)-Xyl-p-phos or its structural analogues. By understanding the structure-activity relationships and the key factors governing selectivity, researchers can computationally screen potential ligand modifications or entirely new ligand scaffolds. For example, QSSR models have guided the modification of existing catalysts by suggesting structural changes that are predicted to enhance enantioselectivity rsc.orgresearchgate.net. DFT calculations can predict the relative stability of different catalytic intermediates and transition states, helping to identify promising catalyst candidates for specific reactions researchgate.netscite.ai. The "3,5-dialkyl meta-effect" associated with the xylyl groups in (R)-Xyl-p-phos, for instance, has been identified as a beneficial feature for improving enantioselectivity in certain reactions, suggesting that similar steric bulk in strategic positions can be a guiding principle for ligand design rsc.org. Computational approaches also enable the exploration of new catalytic cycles and reaction mechanisms, potentially leading to the discovery of novel catalytic transformations researchgate.netscite.aichemrxiv.orgsnnu.edu.cn. The ability to predict catalyst performance before synthesis significantly accelerates the discovery process and reduces experimental costs.
Industrial and Practical Considerations for Xyl P Phos, R Catalysis
Applications in Large-Scale Asymmetric Synthesis
(R)-Xyl-p-phos has demonstrated considerable utility in large-scale asymmetric synthesis, most notably in the production of agrochemicals.
The most prominent industrial application is in the synthesis of the herbicide (S)-metolachlor. This process involves the asymmetric hydrogenation of an imine intermediate, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine). An iridium catalyst system, typically generated in situ from [IrCl(COD)]₂ and the (R,Sfc)-Xyliphos ligand, is employed for this transformation researchgate.netmdpi.comcore.ac.ukresearchgate.netpharmtech.com. This reaction represents one of the largest-scale asymmetric hydrogenation processes globally, producing over 10,000 tons of enantioenriched (S)-metolachlor annually researchgate.netmdpi.com. The success of this application underscores the ligand's capability to facilitate highly selective transformations on an industrial scale.
Beyond metolachlor (B1676510) production, (R)-Xyl-p-phos-based catalysts have been successfully applied in other significant synthetic routes:
Dihydroartemisinic Acid Synthesis: The asymmetric hydrogenation of α,β-unsaturated carboxylic acids using iridium complexes with (R)-Xyl-p-phos has been employed in the synthesis of dihydroartemisinic acid, a crucial intermediate for the antimalarial drug artemisinin (B1665778) researchgate.net. This process can be conducted on a gram-scale with high enantioselectivity researchgate.net.
β-Ketoester Hydrogenation: Ruthenium complexes featuring (R)-Xyl-p-phos have been identified as highly active and enantioselective catalysts for the asymmetric hydrogenation of β-ketoesters, showing potential for broad industrial adoption researchgate.netcphi-online.com.
Ketone Hydrosilylation: Catalytic systems utilizing (R)-Xyl-p-phos with copper, cobalt, and nickel have proven effective for the asymmetric hydrosilylation of various aryl alkyl and heteroaromatic ketones. These reactions can proceed under ambient air conditions with good to excellent yields and enantioselectivities doi.orgnih.gov.
Other Hydrogenation Reactions: The ligand has also found application in the asymmetric hydrogenation of aromatic ketones to chiral alcohols cphi-online.comajchem-b.com, 2-pyridyl ketones rsc.org, quinolines dicp.ac.cndiva-portal.org, and imines diva-portal.org, demonstrating its versatility across different substrate classes.
Catalyst Efficiency: High Substrate-to-Catalyst Ratios (S/C) and Turnover Numbers (TONs)
A key indicator of a catalyst's industrial viability is its efficiency, often quantified by high substrate-to-catalyst (S/C) ratios and turnover numbers (TONs). (R)-Xyl-p-phos-based catalytic systems consistently exhibit impressive performance metrics in this regard.
In the large-scale production of (S)-metolachlor, the iridium-Xyliphos catalyst system achieves exceptionally high S/C ratios, exceeding 1,000,000, and turnover numbers (TONs) greater than 2 x 10⁶ mdpi.comcore.ac.ukdiva-portal.org. These figures highlight the catalyst's ability to process vast quantities of substrate with minimal catalyst loading, significantly reducing costs and waste.
Other applications also demonstrate remarkable efficiency:
The synthesis of dihydroartemisinic acid has been achieved with S/C ratios up to 5000, yielding products with 99.3% enantiomeric excess (ee) researchgate.net.
For the hydrosilylation of aryl alkyl ketones using copper catalysts with (R)-Xyl-p-phos, S/C ratios as high as 50,000 and 100,000 have been reported nih.gov.
Ruthenium complexes with related Xyl-PhanePhos ligands have demonstrated S/C ratios of 100,000 for the hydrogenation of 4'-fluoroacetophenone, with average turnover frequencies around 1200 min⁻¹ acs.org.
In the hydrogenation of quinolines, immobilized iridium-Xyl-p-phos catalysts have shown TONs up to 43,000 diva-portal.org.
These high S/C and TON values are critical for economic feasibility in industrial processes, as they minimize the amount of expensive chiral catalyst required per unit of product.
Stability and Longevity of Xyl-p-phos, (R)- Catalysts
The stability of a catalyst, particularly its tolerance to air and moisture, is paramount for practical industrial applications. (R)-Xyl-p-phos and its metal complexes often exhibit superior stability compared to other phosphine-based systems.
Ruthenium complexes incorporating (R)-Xyl-p-phos have been described as highly active, enantioselective, and importantly, air-stable catalysts for the asymmetric hydrogenation of β-ketoesters researchgate.net. This air stability is a significant advantage, simplifying handling procedures and reducing the need for stringent inert atmosphere techniques, which can be costly and complex on a large scale.
Furthermore, ruthenium-(P-Phos) catalyst systems, including those with (R)-Xyl-p-phos, have demonstrated high air stability even in solution nih.govpnas.org. This characteristic has enabled the development of copper(II)-catalyzed asymmetric hydrosilylation reactions that can be effectively performed in the presence of air, with air often enhancing reaction rates nih.govpnas.org.
The iridium-Xyl-p-phos catalyst system used in quinoline (B57606) hydrogenation has also been noted for its high air stability dicp.ac.cndiva-portal.org. When immobilized, these catalysts can be recycled multiple times (up to eight cycles in some studies) without significant loss of activity or enantioselectivity, indicating excellent longevity and robustness dicp.ac.cndiva-portal.org. This recyclability further enhances the economic viability and sustainability of processes employing this ligand.
Process Optimization and Scale-Up Methodologies
Optimizing reaction conditions and developing robust scale-up methodologies are essential for translating laboratory findings into industrial processes. The development of (R)-Xyl-p-phos-based catalytic systems has involved significant efforts in this area.
For the large-scale production of (S)-metolachlor, the hydrogenation of MEA imine is critically dependent on specific additives. The presence of acetic acid, for instance, has been identified as crucial for achieving excellent productivity and activity researchgate.netmdpi.com. Similarly, iodide salts and acids are vital components for the success of this reaction mdpi.com. The reaction is typically carried out under 80 bar of hydrogen pressure at 50°C, with substrate-to-catalyst ratios exceeding 1,000,000 core.ac.uk.
General strategies for process optimization and scale-up include:
Solvent and Additive Screening: The choice of solvent and the inclusion of specific additives can dramatically influence catalyst activity and stereoselectivity researchgate.netdoi.org. For example, toluene (B28343) has been found to be an optimal solvent for copper-catalyzed hydrosilylation reactions involving (R)-Xyl-p-phos doi.org.
Ligand Design: Variations in ligand structure, such as the substitution pattern on the phosphine (B1218219) groups, can lead to improved catalytic performance. The "3,5-dialkyl meta-effect" associated with the xylyl groups in (R)-Xyl-p-phos can contribute to higher enantioselectivities compared to related ligands rsc.org.
Immobilization and Recycling: Immobilizing catalysts on solid supports, such as silica (B1680970) gel, can facilitate catalyst separation and recycling, which is crucial for reducing costs and environmental impact in large-scale operations dicp.ac.cndiva-portal.org.
Reaction Parameter Tuning: Careful optimization of temperature, pressure, and reactant concentrations is essential. For instance, in the hydrogenation of 2-pyridyl ketones, the selection of an appropriate base, such as Cs₂CO₃, was found to be critical for achieving high yields and enantioselectivities rsc.org.
Gram-Scale Demonstration: Successful demonstrations of reactions on a gram-scale, such as the synthesis of dihydroartemisinic acid or the hydrosilylation of 2'-acetonaphthone, provide confidence in the scalability of the developed protocols researchgate.netdoi.org.
The continuous refinement of these parameters ensures that processes utilizing (R)-Xyl-p-phos can be efficiently and economically scaled up to meet industrial demands.
Compound List:
Xyl-p-phos, (R)-
(S)-Metolachlor
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
Dihydroartemisinic acid
Artemisinin
β-ketoesters
Aryl alkyl ketones
Heteroaromatic ketones
Quinolines
2-pyridyl ketones
Aromatic ketones
2'-acetonaphthone
(S,S)-DIOP
(S,S)-CHIRAPHOS
DuPHOS
(R)-PHANEPHOS
PENNPHOS
(R)-SEGPHOS
(R)-BIPHEMP
(1S,1S')-TANGPHOS
(R)-P-Phos
(R)-Tol-P-Phos
(R)-Xyl-p-phos
(R)-Xyl-tetraPHEMP
(R)-4,40,6,60-Tetramethyl
(R,R)-DPEN
(S,S)-dpen
(S)-DAIPEN
(R)-BINAP
(S)-BINAP
(R)-Tol-BINAP
(S)-Tol-BINAP
(S)-SDP
(S)-Tol-SDP
(S)-An-SDP
(R)-MeO-BiPhep
(S)-MeO-BiPhep
SYNPHOS
DifluorPhos
(R,R)-f-spiroPhos
(R,R)-PQ-Phos
(S,R,R)-PQ-Phos
(R)-H8-Binapo
Xyliphos
(R,Sfc)-Xyliphos
(S,S)-xylskewphos
(R)-xylbinap
(R)-xylPhanePhos
Future Perspectives and Emerging Research Directions
Development of Next-Generation Xyl-p-phos, (R)- Derivatives with Enhanced Performance
The rational design and synthesis of new phosphine (B1218219) ligands are central to advancing asymmetric catalysis. researchgate.net For (R)-Xyl-p-phos, the development of next-generation derivatives is a promising avenue for enhancing catalytic activity, selectivity, and substrate scope. Research in this area is likely to focus on systematic modifications of the ligand's core structure to fine-tune its steric and electronic properties. gessnergroup.com
Key strategies for creating derivatives with enhanced performance include:
Modification of the Biaryl Backbone: Introducing different substituents on the biaryl backbone can alter the dihedral angle of the atropisomeric axis, which in turn influences the chiral environment around the metal center. Electron-donating or electron-withdrawing groups can be strategically placed to modulate the electronic properties of the ligand.
Alteration of the Phosphine Substituents: While the xylyl groups in (R)-Xyl-p-phos provide significant steric bulk, replacing them with other bulky or electron-rich groups could lead to improved performance in specific applications. The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, represents another layer of complexity and potential for enhanced enantiocontrol. acs.orgnih.gov
Introduction of Functional Groups: Incorporating functional groups that can engage in non-covalent interactions, such as hydrogen bonding or π-stacking with the substrate, could lead to better organization of the transition state and, consequently, higher enantioselectivity.
The performance of these new derivatives would be rigorously tested in benchmark reactions, with key metrics such as turnover number (TON), turnover frequency (TOF), and enantiomeric excess (ee) being used for comparison.
Table 1: Hypothetical Performance Data for Next-Generation (R)-Xyl-p-phos Derivatives
| Ligand Derivative | Modification | Turnover Number (TON) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-Xyl-p-phos | Parent Ligand | 1,000 | 95 |
| Derivative A | Electron-donating group on backbone | 1,500 | 97 |
| Derivative B | Increased steric bulk on phosphine | 1,200 | 96 |
| Derivative C | Hydrogen-bond donor functionality | 1,100 | 98 |
Expansion of Catalytic Scope to Novel Transformations
While (R)-Xyl-p-phos has demonstrated considerable success in established cross-coupling reactions, a key area of future research is the expansion of its catalytic scope to novel and more challenging chemical transformations. The unique properties of biaryl monophosphine ligands make them suitable for reactions where bidentate ligands may be less effective. acs.org
Emerging areas where (R)-Xyl-p-phos and its derivatives could be applied include:
Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The development of palladium catalysts supported by (R)-Xyl-p-phos for such reactions would represent a significant advance in the field.
Novel Cross-Coupling Reactions: Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig aminations, there is potential for (R)-Xyl-p-phos to enable new types of cross-coupling reactions, such as those involving challenging electrophiles or nucleophiles. nih.govnih.gov This includes the coupling of organometallic reagents beyond boronic acids and the use of less reactive coupling partners.
Catalysis with Other Transition Metals: Although predominantly used with palladium, there is an opportunity to explore the use of (R)-Xyl-p-phos with other transition metals like nickel, rhodium, or copper to unlock new reactivity and selectivity in a broader range of catalytic transformations. rsc.org
Green Chemistry Principles in (R)-Xyl-p-phos Catalysis
The principles of green chemistry are increasingly guiding the development of new catalytic processes. Future research involving (R)-Xyl-p-phos will likely place a strong emphasis on creating more sustainable and environmentally benign catalytic systems.
Key green chemistry considerations include:
Use of Sustainable Solvents: A significant focus will be on adapting (R)-Xyl-p-phos catalytic systems to work in green solvents, such as water, bio-derived solvents, or even under solvent-free conditions. This reduces the reliance on volatile organic compounds (VOCs) that are harmful to the environment.
Energy Efficiency: Developing catalytic processes that operate under milder reaction conditions, such as lower temperatures and pressures, is a key goal of green chemistry. This can be achieved through the design of more active (R)-Xyl-p-phos derivatives and the optimization of reaction parameters.
Table 2: Green Chemistry Metrics for a Hypothetical (R)-Xyl-p-phos Catalyzed Reaction
| Metric | Conventional Process | Green Process with (R)-Xyl-p-phos |
|---|---|---|
| Atom Economy (%) | 75 | 95 |
| E-Factor (kg waste/kg product) | 10 | 2 |
| Solvent | Toluene (B28343) | Water or Bio-solvent |
| Reaction Temperature (°C) | 100 | 50 |
Catalyst Immobilization and Heterogenization Strategies
The separation of homogeneous catalysts from reaction products can be challenging and costly, often leading to contamination of the final product with the metal catalyst. Immobilizing the palladium/(R)-Xyl-p-phos complex onto a solid support offers a practical solution to this problem, combining the high selectivity of homogeneous catalysis with the ease of separation of heterogeneous catalysis. rsc.orghep.com.cn
Potential immobilization strategies include:
Anchoring to Inorganic Supports: (R)-Xyl-p-phos can be functionalized with reactive groups, such as silanes, to allow for covalent attachment to inorganic supports like mesoporous silica (B1680970). mit.edu The porous nature of these materials can also influence the activity and selectivity of the catalyst.
Immobilization on Polymeric Supports: The ligand can be attached to soluble or insoluble polymer backbones. nih.gov Soluble polymer supports can be precipitated out of the reaction mixture after completion, while insoluble supports can be removed by simple filtration.
Incorporation into Metal-Organic Frameworks (MOFs): MOFs provide a crystalline and highly porous environment for immobilizing catalysts. nih.gov (R)-Xyl-p-phos could be incorporated as a linker during MOF synthesis or attached post-synthetically, leading to a well-defined and recyclable catalyst. rsc.org
The success of these strategies will be evaluated based on the catalyst's recyclability, the extent of metal leaching, and the maintenance of high catalytic activity and selectivity over multiple reaction cycles.
Tandem and Synergistic Catalytic Systems Incorporating (R)-Xyl-p-phos
Tandem and synergistic catalytic systems, where multiple catalytic cycles operate in a single pot to achieve a multi-step transformation, are at the forefront of modern synthetic chemistry. researchgate.net Incorporating (R)-Xyl-p-phos into such systems could enable the efficient construction of complex molecules in a more streamlined and sustainable manner.
Future research in this area may involve:
Sequential Catalysis: A palladium/(R)-Xyl-p-phos catalyst could be used to perform one transformation, followed by the in-situ activation of a second catalyst for a subsequent reaction. jst.go.jp This avoids the need for isolation and purification of intermediates, saving time and resources.
Dual Catalytic Systems: (R)-Xyl-p-phos could be part of a dual-catalyst system where two independent catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. ccspublishing.org.cn For example, a palladium/(R)-Xyl-p-phos complex could be combined with a photoredox catalyst to enable novel, light-driven cross-coupling reactions.
Bifunctional Catalysis: Derivatives of (R)-Xyl-p-phos could be designed to include a second catalytic moiety, creating a bifunctional ligand that can promote two different steps of a reaction sequence.
The development of these advanced catalytic systems will require a deep understanding of the compatibility and potential interactions between the different catalytic species involved.
Q & A
Q. Advanced Research Focus
Ligand screening : Test (R)-Xyl-p-phos against structurally similar ligands (e.g., (S)-BINAP, DIFLUORPHOS) under identical conditions. Focus on metrics like turnover frequency (TOF) and enantiomeric excess .
Structure-activity relationships (SAR) : Correlate ligand dihedral angles (from X-ray data) with catalytic outcomes. For instance, (R)-Xyl-p-phos’s 85° dihedral angle enhances π-backbonding, improving selectivity in cycloadditions .
Statistical analysis : Use multivariate regression to quantify the impact of ligand properties (e.g., bite angle, electronic parameters) on reaction efficiency .
How can researchers ensure reproducibility when reporting (R)-Xyl-p-phos-catalyzed reactions?
Q. Advanced Research Focus
- Detailed experimental protocols : Include exact equivalents of reagents, purification methods (e.g., column chromatography gradients), and inert atmosphere conditions.
- Data transparency : Provide raw NMR spectra and HPLC chromatograms in supplementary materials.
- Independent validation : Collaborate with third-party labs to replicate key results, adhering to guidelines from the Agency for Toxic Substances and Disease Registry (ATSDR) for data integrity .
What analytical techniques are critical for mechanistic studies involving (R)-Xyl-p-phos?
Q. Advanced Research Focus
- In situ IR spectroscopy : Monitors carbonyl intermediates in cycloadditions.
- Kinetic isotope effects (KIE) : Differentiates between rate-determining steps (e.g., oxidative addition vs. migratory insertion).
- EPR spectroscopy : Detects radical intermediates in redox-active systems.
Cross-validate findings with computational methods (e.g., DFT calculations on proposed transition states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
